N,N'-Di-n-hexyladipamide
Description
N,N'-Di-n-hexyladipamide (CAS: 21150-82-3) is a diamide derivative of adipic acid, where both amine groups are substituted with n-hexyl chains. Its molecular formula is C₁₈H₃₄N₂O₂, with a calculated molecular weight of 310.48 g/mol (based on structural analysis) . Key physicochemical properties include a logP (octanol-water partition coefficient) of 3.94 and a log10 water solubility (log10ws) of -5.29, indicating moderate hydrophobicity and poor aqueous solubility .
Properties
CAS No. |
21150-82-3 |
|---|---|
Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N,N'-dihexylhexanediamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-7-11-15-19-17(21)13-9-10-14-18(22)20-16-12-8-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
BJRDIUUDPYIWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCCC(=O)NCCCCCC |
Origin of Product |
United States |
Preparation Methods
N,N’-Di-n-hexyladipamide can be synthesized through the reaction of adipic acid with n-hexylamine. The reaction typically involves heating the reactants in a solvent such as toluene, followed by the removal of water through azeotropic distillation . The resulting product is then purified through recrystallization.
Chemical Reactions Analysis
N,N’-Di-n-hexyladipamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
N,N’-Di-n-hexyladipamide is used in scientific research as a model compound for studying the properties of synthetic polyamides . Its crystal structure and molecular packing closely resemble those of nylon 6,6, making it valuable for understanding the behavior of polyamides at the molecular level . Additionally, it is used in the development of new materials and polymers with improved properties .
Mechanism of Action
The mechanism of action of N,N’-Di-n-hexyladipamide involves its ability to form hydrogen bonds and interact with other molecules through its amide groups . These interactions play a crucial role in determining the compound’s physical and chemical properties, such as its melting point, solubility, and crystallinity .
Comparison with Similar Compounds
(a) N-Hex-5-enyladipamide (CAS: 99769-57-0)
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Key Difference : Replaces one n-hexyl group with a hex-5-enyl chain (unsaturated hydrocarbon).
- Impact : The double bond in the hex-5-enyl group reduces molecular symmetry and increases reactivity compared to N,N'-Di-n-hexyladipamide. This structural variation may alter crystallization behavior and solubility .
(b) N,N'-Diethyladipamide (Hypothetical Compound)
- Molecular Formula : C₁₀H₂₀N₂O₂
- Key Difference : Shorter ethyl chains instead of hexyl groups.
- Impact : Reduced hydrophobicity (lower logP) and higher water solubility compared to this compound.
Compounds with Similar logP or log10ws
(a) Benzamide, N-ethyl-N-(3-methylphenyl)-2,6-difluoro
(b) Hydratropic Acid, Nonyl Ester (CAS: 89-281-2)
- log10ws : -5.29 (identical to this compound)
- Key Difference : Ester functional group instead of amide.
- Impact : Esters generally exhibit faster hydrolysis rates than amides, affecting stability in aqueous environments.
Data Tables
Table 1: Physicochemical Comparison of this compound and Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | log10ws |
|---|---|---|---|---|---|
| This compound | 21150-82-3 | C₁₈H₃₄N₂O₂ | 310.48 (calculated) | 3.94 | -5.29 |
| N-Hex-5-enyladipamide | 99769-57-0 | C₁₂H₂₂N₂O₂ | 226.32 | N/A | N/A |
| Benzamide, N-ethyl-N-(3-methylphenyl)-2,6-difluoro | N/A | C₁₆H₁₅F₂NO | 275.30 | 3.94 | N/A |
| Hydratropic Acid, Nonyl Ester | 89-281-2 | C₁₈H₂₆O₂ | 274.40 | N/A | -5.29 |
Table 2: Functional Group Impact on Properties
| Functional Group | Example Compound | Hydrolysis Stability | Hydrophobicity |
|---|---|---|---|
| Amide | This compound | High | Moderate |
| Ester | Hydratropic Acid, Nonyl Ester | Moderate | Moderate |
| Aromatic Amide | N-ethyl-N-(3-methylphenyl)-2,6-difluorobenzamide | High | High |
Research Findings and Implications
Thermal Stability : Aliphatic diamides like this compound exhibit higher thermal stability than esters, making them suitable for high-temperature industrial applications .
Synthetic Versatility : The hexyl chains can be modified to adjust solubility (e.g., introducing unsaturated bonds as in N-Hex-5-enyladipamide) without significantly altering logP .
Notes on Discrepancies
- Molecular Weight in : The listed molecular weight of 1280.99 g/mol for this compound is inconsistent with its molecular formula and likely erroneous. Calculated values (310.48 g/mol) are used here .
- Limited Application Data: The provided evidence lacks direct studies on this compound’s biological or industrial performance, necessitating extrapolation from analogous compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
